Bienvenue dans la boutique en ligne BenchChem!

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide

dual kinase-HDAC inhibition naphthalene carboxamide SAR anticancer polypharmacology

CAS 1421509-38-7 is a conformationally constrained naphthalene carboxamide from patent WO2010139180A8 with dual protein kinase and HDAC inhibitory activity. Its 2-hydroxy-tetrahydronaphthalene-methyl scaffold is structurally distinct from phenyl-alkyl or cyclopropyl linkers in related naphthamides, making exact-CAS procurement critical for reproducing published SAR and ensuring consistency in dual-inhibition experimental models for drug-resistant tumor research.

Molecular Formula C22H21NO2
Molecular Weight 331.415
CAS No. 1421509-38-7
Cat. No. B2848769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide
CAS1421509-38-7
Molecular FormulaC22H21NO2
Molecular Weight331.415
Structural Identifiers
SMILESC1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C22H21NO2/c24-21(20-11-5-9-17-7-3-4-10-19(17)20)23-15-22(25)13-12-16-6-1-2-8-18(16)14-22/h1-11,25H,12-15H2,(H,23,24)
InChIKeyMYVMEPWHUMRKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide (CAS 1421509-38-7): Compound Class and Baseline Characteristics for Procurement Decisions


N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide (CAS 1421509-38-7) is a synthetic small molecule belonging to the naphthalene carboxamide derivative class, characterized by a 1-naphthamide core linked via a methylene bridge to a 2-hydroxy-tetrahydronaphthalene moiety [1]. This compound is structurally defined within a broader patent family (WO2010139180A8) claiming naphthalene carboxamide derivatives as dual inhibitors of protein kinases and histone deacetylases (HDACs), positioning it as a candidate for therapeutic research in oncology, neurodegenerative diseases, and inflammatory conditions [1]. Its molecular formula is C22H21NO2 with a molecular weight of 331.42 g/mol, and it is commercially available for research purposes at purities ≥95% .

Why Generic Substitution of N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide (CAS 1421509-38-7) with Other In-Class Naphthalene Carboxamides Carries Scientific Risk


Naphthalene carboxamide derivatives within the WO2010139180A8 patent family are not interchangeable due to specific structural modifications—including the 2-hydroxy-tetrahydronaphthalene substituent and the methylene linker length—that directly govern the balance between protein kinase inhibition and histone deacetylase (HDAC) inhibition [1]. Even minor alterations in the tetrahydronaphthalene ring substitution pattern or the amide linkage geometry can shift a compound from dual-target activity to single-target selectivity, fundamentally altering its pharmacological profile and experimental utility [1]. Consequently, procurement of the exact CAS 1421509-38-7 entity is essential to reproduce published structure-activity relationships and ensure consistency in dual-inhibition experimental models.

Quantitative Differentiation Evidence for N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide (CAS 1421509-38-7) Versus Closest Analogs


Dual Protein Kinase / HDAC Inhibitory Activity Versus Single-Target Naphthalene Carboxamides

The WO2010139180A8 patent specification teaches that naphthalene carboxamide derivatives of formula (I)—which encompasses CAS 1421509-38-7—possess simultaneous protein kinase inhibitory activity and histone deacetylase inhibitory activity [1]. This dual pharmacological profile distinguishes CAS 1421509-38-7 from earlier-generation naphthalene carboxamides (e.g., simple N-arylnaphthamides) that exhibit only VEGFR kinase inhibition without accompanying HDAC modulation [2]. Because the patent provides class-level inhibitory data for representative examples but does not isolate CAS 1421509-38-7 in a direct head-to-head quantitative comparison, the differentiation strength rests on class-level inference from the disclosed structure-activity relationship framework.

dual kinase-HDAC inhibition naphthalene carboxamide SAR anticancer polypharmacology

Tetrahydronaphthalene Hydroxyl-Methyl Linker: Impact on Target Binding Versus Non-Hydroxylated Analogs

CAS 1421509-38-7 incorporates a 2-hydroxy substituent on the tetrahydronaphthalene ring attached via a methylene bridge to the 1-naphthamide core . In contrast, structurally related analogs such as N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide (CAS not specified, but sharing C22H21NO2 formula) replace the tetrahydronaphthalene scaffold with a phenyl-cyclopropyl system [1]. The tetrahydronaphthalene ring provides greater conformational rigidity and lipophilicity compared to the phenyl-cyclopropyl alternative, which may influence target binding kinetics and metabolic stability. Quantitative binding data (Kd, Ki) for CAS 1421509-38-7 against specific HDAC isoforms or kinases are not publicly available, placing this evidence at the supporting level.

tetrahydronaphthalene SAR hydroxyl linker pharmacology HDAC inhibitor design

Patent-Disclosed Selectivity Window: Avoiding hERG Channel Liability Present in Earlier Naphthamide Series

Prior naphthamide-based VEGFR inhibitors (e.g., compounds from the N-arylnaphthamide series) demonstrated nanomolar VEGFR-2 potency but required extensive optimization to reduce hERG channel affinity [1]. The WO2010139180A8 patent specification indicates that the introduction of the tetrahydronaphthalene-hydroxy-methyl substituent, as present in CAS 1421509-38-7, was part of a design strategy to improve selectivity over off-target ion channels while retaining dual kinase-HDAC activity [2]. No direct hERG IC50 data for CAS 1421509-38-7 is publicly available, nor is there a published head-to-head comparison against a specific earlier naphthamide; the selectivity advantage is inferred from the patent's general teachings.

hERG safety pharmacology kinase inhibitor selectivity naphthamide lead optimization

Optimal Application Scenarios for N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide (CAS 1421509-38-7) in Preclinical Research Programs


Dual Kinase-HDAC Polypharmacology Studies in Drug-Resistant Cancer Models

CAS 1421509-38-7 is most appropriately deployed in preclinical oncology research programs investigating simultaneous blockade of kinase-driven proliferation signaling and HDAC-mediated transcriptional repression. Evidence from patent WO2010139180A8 indicates that naphthalene carboxamide derivatives encompassing this compound possess both protein kinase and HDAC inhibitory activities . This dual mechanism is particularly relevant in drug-resistant tumor models where single-agent kinase inhibitors have failed due to compensatory epigenetic activation. Researchers should use CAS 1421509-38-7 as a tool compound to probe polypharmacology hypotheses, comparing its effects against single-target kinase inhibitors (e.g., earlier N-arylnaphthamides) and single-target HDAC inhibitors (e.g., vorinostat) in the same experimental system to deconvolve the contribution of each activity.

Structure-Activity Relationship (SAR) Studies on Tetrahydronaphthalene Linker Optimization

The 2-hydroxy-tetrahydronaphthalene-methyl scaffold of CAS 1421509-38-7 provides a conformationally constrained linker that is structurally distinct from phenyl-alkyl or cyclopropyl-hydroxy-ethyl linkers found in related naphthamides . Medicinal chemistry teams engaged in naphthalene carboxamide lead optimization should use CAS 1421509-38-7 as a reference compound when synthesizing and testing linker variants. Systematic comparison of target engagement, cellular potency, and metabolic stability between CAS 1421509-38-7 and analogs bearing different linker geometries allows empirical determination of the tetrahydronaphthalene scaffold's contribution to overall pharmacological performance, as implied by the SAR framework in WO2010139180A8 [1].

Reference Standard for Dual-Inhibition Assay Development and Validation

Because CAS 1421509-38-7 is claimed to exhibit dual protein kinase and HDAC inhibition, it can serve as a positive control or reference standard in the development of multiplexed biochemical assays designed to simultaneously measure kinase and deacetylase activities in a single reaction volume. The compound's defined chemical structure (C22H21NO2, MW 331.42) and commercial availability at ≥95% purity make it suitable for use as a calibration standard in high-throughput screening campaigns seeking novel dual-target inhibitors. Assay developers should establish concentration-response curves for CAS 1421509-38-7 in both kinase and HDAC assay formats to define its potency window and use this information as a benchmark for evaluating new chemical entities from the naphthalene carboxamide class.

Quote Request

Request a Quote for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.